(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
Description
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound characterized by the presence of a furan ring, a methoxyethyl group, and a methylthio-substituted phenyl group
Properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-12-10-19(13-16-9-11-22-14-16)18(20)8-5-15-3-6-17(23-2)7-4-15/h3-9,11,14H,10,12-13H2,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNMWWSLFHIVIC-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves a multi-step process. One common approach is the reaction of furan-3-ylmethylamine with 2-methoxyethylamine to form an intermediate, which is then reacted with 3-(4-(methylthio)phenyl)acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the methylthio group can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid derivatives, while reduction of the acrylamide moiety can produce the corresponding amine.
Scientific Research Applications
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets. The furan ring and the acrylamide moiety can interact with enzymes or receptors, modulating their activity. The methoxyethyl and methylthio groups can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
- (E)-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
- (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(ethylthio)phenyl)acrylamide
Uniqueness
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the methoxyethyl group enhances its solubility and reactivity, while the methylthio-substituted phenyl group contributes to its potential biological activities.
Biological Activity
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses based on available literature.
- Molecular Formula : C₁₈H₂₁NO₃S
- Molecular Weight : 331.4 g/mol
- CAS Number : 1798403-67-4
The biological activity of this compound appears to be linked to its structural features, particularly the furan ring and the methylthio group. These functional groups are known to interact with biological targets, influencing pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Tumor Growth : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of established antitumor agents, suggesting its potential as an anticancer drug .
- Antioxidant Activity : Studies indicate that the compound may exhibit antioxidant properties by reducing oxidative stress markers in cells, thereby protecting against DNA damage .
Biological Activity Studies
A variety of studies have evaluated the biological activity of this compound, focusing on its anticancer and cytoprotective effects.
Anticancer Activity
-
In Vitro Studies :
- The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- It was found to induce apoptosis in cancer cells through the activation of caspase pathways.
- In Vivo Studies :
Cytoprotective Effects
Research has highlighted the protective effects of this compound against DNA damage induced by carcinogens. In cellular models exposed to oxidative stress:
- The compound significantly reduced DNA strand breaks.
- It improved mitochondrial membrane potential, indicating enhanced cellular health under stress conditions .
Data Summary Table
Case Studies
- Melanoma Treatment : A study involving melanoma xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume and weight compared to untreated controls.
- Prostate Cancer Models : In prostate cancer studies, the compound exhibited a strong ability to inhibit tumor growth and induced apoptosis via the mitochondrial pathway, suggesting a promising avenue for treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
